5-(Thiophen-2-yl)isoxazole-3-carboxylic acid

Chemical Synthesis Amide Bond Formation Pharmaceutical Intermediates

5-(Thiophen-2-yl)isoxazole-3-carboxylic acid (CAS 763109-71-3) is a heterocyclic building block featuring an isoxazole core substituted with a thiophene ring at the 5-position and a carboxylic acid functional group at the 3-position. This architecture provides a reactive carboxylic acid handle for amide bond formation, enabling rapid derivatization into structurally diverse isoxazole-3-carboxamides.

Molecular Formula C8H5NO3S
Molecular Weight 195.2 g/mol
CAS No. 763109-71-3
Cat. No. B1306523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Thiophen-2-yl)isoxazole-3-carboxylic acid
CAS763109-71-3
Molecular FormulaC8H5NO3S
Molecular Weight195.2 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=CC(=NO2)C(=O)O
InChIInChI=1S/C8H5NO3S/c10-8(11)5-4-6(12-9-5)7-2-1-3-13-7/h1-4H,(H,10,11)
InChIKeyOBTRHBQUXRJHJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Thiophen-2-yl)isoxazole-3-carboxylic Acid (CAS 763109-71-3): A Versatile Isoxazole Carboxylic Acid Building Block for Drug Discovery and Chemical Biology


5-(Thiophen-2-yl)isoxazole-3-carboxylic acid (CAS 763109-71-3) is a heterocyclic building block featuring an isoxazole core substituted with a thiophene ring at the 5-position and a carboxylic acid functional group at the 3-position . This architecture provides a reactive carboxylic acid handle for amide bond formation, enabling rapid derivatization into structurally diverse isoxazole-3-carboxamides [1]. The compound serves as the key synthetic precursor for several biologically validated small molecules, including Isx1 (N-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide), Isx2, and biotinylated isoxazole probes used for RNA granule precipitation [2].

Why Generic Isoxazole Carboxylic Acids Cannot Substitute for 5-(Thiophen-2-yl)isoxazole-3-carboxylic Acid in Specific Research Applications


Substitution of 5-(thiophen-2-yl)isoxazole-3-carboxylic acid with alternative isoxazole-3-carboxylic acids lacking the 5-thiophene moiety fundamentally alters both the synthetic utility and biological activity of derived compounds. Structure-activity relationship (SAR) studies on 5-(thiophen-2-yl)isoxazole-based anti-cancer agents explicitly demonstrate that an unsubstituted thiophene ring at the 5-position of the isoxazole core is essential for superior anti-proliferative activity [1]. Furthermore, the compound's unique ability to serve as a direct precursor for the cardiogenic small molecule Isx1 and the neurogenic modulator ISX9 cannot be replicated by generic 3-isoxazolecarboxylic acid derivatives, as the 5-thiophene substituent is critical for target engagement in these validated chemical probes [2].

Quantitative Differentiation Evidence for 5-(Thiophen-2-yl)isoxazole-3-carboxylic Acid (CAS 763109-71-3) vs. Closest Analogs


Purity Specification Advantage: NLT 98% vs. Industry-Standard 95% for Critical Amide Coupling Reactions

Multiple commercial suppliers offer this compound at 95% purity ; however, MolCore supplies the compound with a minimum purity specification of NLT 98% . This 3-percentage-point absolute difference in purity reduces carboxylic acid dimer impurities and thiophene oxidation byproducts that can interfere with amide coupling efficiency in sensitive synthetic sequences.

Chemical Synthesis Amide Bond Formation Pharmaceutical Intermediates

Proven Synthetic Utility as a Direct Precursor to Isx1: In Vivo Cardiomyocyte Proliferation Evidence

This compound serves as the immediate carboxylic acid precursor for the synthesis of Isx1 (N-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide) via standard amide coupling [1]. In vivo studies in adult mice demonstrated that Isx1 treatment (16 mg/kg, i.p., once daily for 7 days) significantly increased BrdU+ cardiomyocytes compared to vehicle control (p<0.005) [2]. This established cardiogenic activity validates the compound as a critical starting material for generating biologically active chemical probes, a functional property not shared by generic isoxazole-3-carboxylic acids.

Cardiovascular Research Chemical Biology Small-Molecule Probes

Critical Role of the 5-Thiophene Substituent in Anti-Cancer Activity: SAR Evidence from Isoxazole Derivatives

In a 2025 study of 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles (TTIs) as anti-breast cancer agents, SAR analysis explicitly identified the unsubstituted thiophene ring at the 5-position of the isoxazole core as one of three critical structural features necessary for superior anti-cancer activity [1]. The lead compound TTI-6, bearing this 5-thiophene moiety, exhibited an IC50 of 1.91 μM against MCF-7 breast cancer cells—superior to the previous lead TTI-4 [1]. This contrasts sharply with a related 3,5-disubstituted isoxazole lacking the trifluoromethyl group (compound 2b), which showed substantially weaker activity (IC50 = 19.5 μM against MCF-7) [2].

Medicinal Chemistry Cancer Research Structure-Activity Relationship

Biotinylated Isoxazole Probe Utility: RNA Granule Precipitation Enabled by 5-(Thiophen-2-yl)isoxazole-3-carboxamide Core

The 5-(thiophen-2-yl)isoxazole-3-carboxamide core, directly accessible from the target compound via amide coupling, is the essential scaffold for biotinylated isoxazole (b-isox), a widely used chemical probe for precipitating RNA-binding proteins . b-isox precipitates hundreds of RNA-binding proteins with significant overlap to the constituents of RNA granules . Alternative isoxazole cores (e.g., unsubstituted isoxazole-3-carboxylic acid) lack the necessary hydrophobic and π-stacking interactions provided by the thiophene ring that enable reversible aggregation with low-complexity sequence domains .

RNA Biology Chemical Probes Stress Granules

Neuronal Differentiation Inducer Activity of Derived ISX9: Effective Concentration of 20 μM in Stem/Progenitor Cells

N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide (ISX9, also known as Neuronal Differentiation Inducer III), directly synthesized from the target carboxylic acid, selectively induces robust neuronal differentiation at an effective concentration of 20 μM in various stem/progenitor cells . The compound mediates NeuroD reporter gene induction via activation of Ca2+ influx and increases expression of the neurogenic differentiation 1 (NeuroD1) transcription factor [1]. This differentiation-inducing activity is specific to the 5-(thiophen-2-yl)isoxazole-3-carboxamide scaffold; alternative isoxazole-3-carboxamides lacking the thiophene ring do not exhibit this neurogenic activity.

Neuroscience Stem Cell Biology Differentiation Inducers

Optimal Procurement and Application Scenarios for 5-(Thiophen-2-yl)isoxazole-3-carboxylic Acid Based on Quantitative Differentiation Evidence


Synthesis of Isx1 and ISX9: Cardiogenic and Neurogenic Small-Molecule Probes

This compound is the optimal starting material for synthesizing Isx1 (cardiomyocyte proliferation inducer) and ISX9 (neuronal differentiation inducer). Direct amide coupling with cyclopropylamine yields N-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide, a validated probe that significantly increases BrdU+ cardiomyocytes in vivo (p<0.005 vs. vehicle) [1] and induces neuronal differentiation at 20 μM in stem/progenitor cells . Alternative isoxazole-3-carboxylic acids cannot access this biologically validated scaffold due to the essential role of the 5-thiophene moiety.

Anti-Cancer Drug Discovery: Accessing the 5-(Thiophen-2-yl)isoxazole Pharmacophore

SAR studies demonstrate that the unsubstituted thiophene ring at the 5-position of the isoxazole core is critical for anti-proliferative activity against breast cancer cells [2]. Derivatives bearing this moiety achieve IC50 values as low as 1.91 μM against MCF-7 cells [2]. Researchers pursuing this chemotype should procure 5-(thiophen-2-yl)isoxazole-3-carboxylic acid as the foundational building block; substitution with generic isoxazole-3-carboxylic acids would eliminate the essential 5-thiophene pharmacophoric element.

RNA Granule and Phase Separation Research: Precursor to Biotinylated Isoxazole Probe

This carboxylic acid is the direct precursor to biotinylated isoxazole (b-isox), a chemical probe that precipitates ~580 nuclear RNA-binding proteins and enables cell-free formation of RNA granules . The 5-(thiophen-2-yl)isoxazole-3-carboxamide core is essential for reversible aggregation with low-complexity sequence domains; unsubstituted isoxazole analogs lack this property. Procurement of this compound enables in-house preparation of b-isox and related affinity probes for RNA granule biochemistry.

High-Fidelity Amide Library Synthesis Requiring NLT 98% Purity

For parallel synthesis of 5-(thiophen-2-yl)isoxazole-3-carboxamide libraries where amine coupling efficiency and product purity are critical, procurement of the NLT 98% purity grade is justified . The 3-percentage-point purity advantage over standard 95% material reduces side reactions from carboxylic acid dimers and thiophene oxidation impurities that can compromise coupling yields and complicate purification of precious amine partners.

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